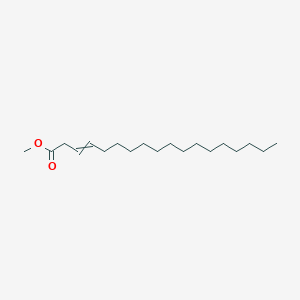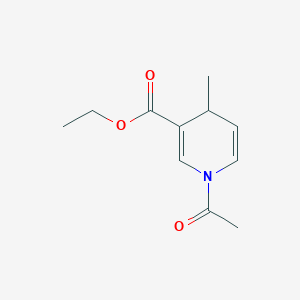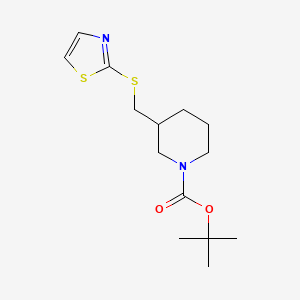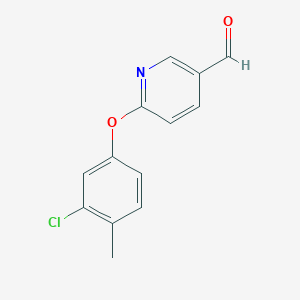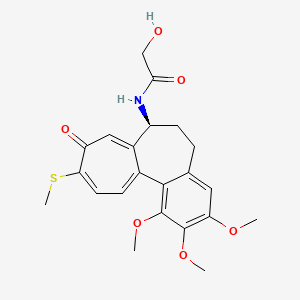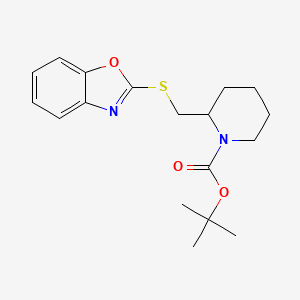
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzoxazole ring fused with a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzoxazole-thioether intermediate reacts with piperidine derivatives.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoxazole, halobenzoxazole
Wissenschaftliche Forschungsanwendungen
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The benzoxazole ring imparts fluorescence properties, making this compound useful in the development of optical materials and sensors.
Biological Studies: It can be used in the study of enzyme interactions and as a probe for biological imaging.
Wirkmechanismus
The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A simpler analog with similar fluorescence properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, offering different reactivity and applications.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole, used in various pharmaceutical applications.
Uniqueness
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a benzoxazole ring with a piperidine ring and a thioether linkage, providing a versatile scaffold for further functionalization and application in diverse fields .
Eigenschaften
Molekularformel |
C18H24N2O3S |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-11-7-6-8-13(20)12-24-16-19-14-9-4-5-10-15(14)22-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
InChI-Schlüssel |
JHECEAKODPEOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



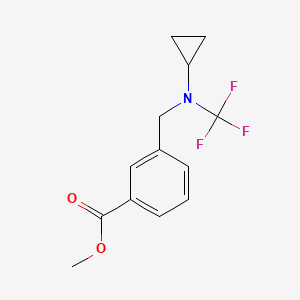

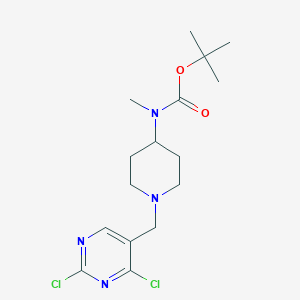
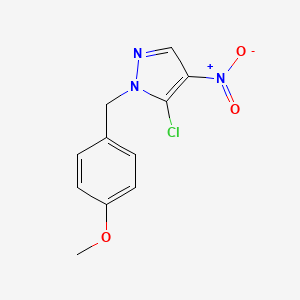

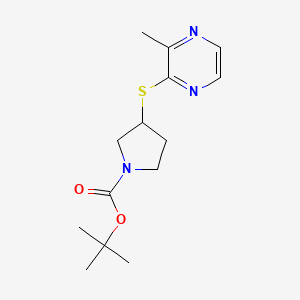
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
